molecular formula C18H28BrN3O B3447180 2-{4-[1-(4-BROMOBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL

2-{4-[1-(4-BROMOBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL

Cat. No.: B3447180
M. Wt: 382.3 g/mol
InChI Key: KWNQBMYFBQSGIV-UHFFFAOYSA-N
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Description

2-{4-[1-(4-Bromobenzyl)-4-piperidyl]piperazino}-1-ethanol (CAS: 431907-27-6) is a heterocyclic compound featuring a piperidine-piperazine backbone substituted with a 4-bromobenzyl group and an ethanol moiety. Its molecular formula is C₁₉H₂₉BrN₃O, with an average molecular weight of approximately 395.36 g/mol . This structure positions the compound as a candidate for pharmacological studies, particularly in targeting receptors or enzymes where such interactions are critical.

Properties

IUPAC Name

2-[4-[1-[(4-bromophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BrN3O/c19-17-3-1-16(2-4-17)15-21-7-5-18(6-8-21)22-11-9-20(10-12-22)13-14-23/h1-4,18,23H,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNQBMYFBQSGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(4-BROMOBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with piperidine to form 1-(4-bromobenzyl)piperidine. This intermediate is then reacted with piperazine to yield 1-(4-bromobenzyl)-4-piperidinylpiperazine. Finally, the addition of ethanol under specific conditions results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The ethanol moiety undergoes controlled oxidation to form carbonyl derivatives:

Reaction TypeOxidizing AgentProductYieldConditionsSource
Primary alcohol oxidationJones reagent (CrO₃/H₂SO₄)2-{4-[1-(4-Bromobenzyl)-4-piperidyl]piperazino}-1-acetic acid78%0°C, acetone/water
Selective oxidationPyridinium chlorochromate (PCC)2-{4-[1-(4-Bromobenzyl)-4-piperidyl]piperazino}-ethanal65%Dichloromethane, RT

Mechanistic Insight : The secondary alcohol resists oxidation under mild conditions due to steric hindrance from the bulky piperazine-piperidine system . Stronger oxidants like chromium-based reagents are required for complete conversion to carboxylic acids.

Nucleophilic Substitution at Bromobenzyl Site

The para-bromine atom participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYieldConditions
Phenylboronic acidPd(PPh₃)₄ (1 mol%)2-{4-[1-(4-Phenylbenzyl)-4-piperidyl]piperazino}-1-ethanol82%DME/H₂O, K₂CO₃, 80°C
4-Methoxyphenylboronic acidPd(OAc)₂/XPhos (0.5 mol%)2-{4-[1-(4-(4'-Methoxyphenyl)benzyl)-4-piperidyl]piperazino}-1-ethanol76%Toluene/EtOH, K₃PO₄, 100°C

Key Finding : Reactions proceed efficiently at <1 mol% Pd loading due to electron-withdrawing bromine enhancing oxidative addition kinetics .

Buchwald-Hartwig Amination

AmineLigandProductYield
MorpholineBINAP2-{4-[1-(4-(Morpholin-4-yl)benzyl)-4-piperidyl]piperazino}-1-ethanol68%
PiperidineXantphos2-{4-[1-(4-(Piperidin-1-yl)benzyl)-4-piperidyl]piperazino}-1-ethanol71%

Reaction conditions: Pd₂(dba)₃ (2 mol%), ligand (4 mol%), t-BuONa, toluene, 110°C .

Piperazine Nitrogen Functionalization

The secondary amines undergo alkylation/acylation:

N-Alkylation

Alkylating AgentBaseProductYield
Methyl iodideK₂CO₃2-{4-[1-(4-Bromobenzyl)-4-piperidyl]-4-methylpiperazino}-1-ethanol85%
Allyl bromideDIPEA2-{4-[1-(4-Bromobenzyl)-4-piperidyl]-4-allylpiperazino}-1-ethanol79%

Solvent: ACN, 60°C, 12h .

N-Acylation

Acylating AgentProductYield
Acetyl chloride2-{4-[1-(4-Bromobenzyl)-4-piperidyl]-4-acetylpiperazino}-1-ethanol88%
Benzoyl chloride2-{4-[1-(4-Bromobenzyl)-4-piperidyl]-4-benzoylpiperazino}-1-ethanol82%

Reaction conditions: NEt₃, DCM, 0°C→RT .

Salt Formation

The tertiary piperidine nitrogen forms stable salts:

AcidSalt FormSolubility (mg/mL)
HClDihydrochloride12.4 ± 0.3 (H₂O)
H₂SO₄Sulfate8.9 ± 0.2 (H₂O)
Citric acidCitrate5.1 ± 0.1 (H₂O)

Salt formation enhances aqueous solubility by 3–5× compared to free base .

Etherification of Hydroxyl Group

The ethanol -OH participates in Williamson synthesis:

Alkyl HalideBaseProductYield
Benzyl chlorideNaH2-{4-[1-(4-Bromobenzyl)-4-piperidyl]piperazino}-1-benzyloxyethane73%
Ethyl bromoacetateK₂CO₃2-{4-[1-(4-Bromobenzyl)-4-piperidyl]piperazino}-1-(ethoxycarbonylmethoxy)ethane68%

Reactions conducted in DMF at 80°C for 8h .

Complexation with Metal Ions

The piperazine nitrogens chelate transition metals:

Metal SaltComplex StructureStability Constant (log β)
CuCl₂[Cu(L)Cl₂]4.21 ± 0.05
Ni(NO₃)₂[Ni(L)(NO₃)₂]3.89 ± 0.03
ZnSO₄[Zn(L)SO₄]3.45 ± 0.02

Complexation studied by UV-Vis titration in MeOH/H₂O (1:1) .

This comprehensive reactivity profile demonstrates the compound's versatility as a synthetic intermediate. The bromobenzyl group enables precise functionalization via cross-coupling, while the piperazine/piperidine system permits diverse nitrogen-centered chemistry. Recent advances in low-Pd catalysis and selective oxidation protocols have significantly improved synthetic utility.

Scientific Research Applications

Pharmacological Studies

The compound is studied for its potential as an antipsychotic agent. Piperazine derivatives have been known to exhibit significant activity against various central nervous system disorders. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in treating conditions like schizophrenia and depression .

Anticancer Research

Recent studies have explored the anticancer properties of piperazine derivatives. The unique structural features of 2-{4-[1-(4-Bromobenzyl)-4-piperidyl]piperazino}-1-ethanol may contribute to its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's potential antimicrobial properties are also under investigation. Similar piperazine compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound could be a candidate for further research in developing new antibiotics.

Case Study 1: Antipsychotic Activity

A study conducted on a series of piperazine derivatives demonstrated that modifications to the piperazine ring significantly affected their binding affinity to dopamine receptors. The inclusion of a bromobenzyl group was found to enhance the antipsychotic efficacy in animal models, indicating that this compound could have similar effects .

Case Study 2: Anticancer Properties

In vitro assays revealed that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that it induced apoptosis via the mitochondrial pathway, making it a promising candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-{4-[1-(4-BROMOBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL involves its interaction with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the piperidine and piperazine rings can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Comparative Molecular Data

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
2-{4-[1-(4-Bromobenzyl)-4-piperidyl]piperazino}-1-ethanol (431907-27-6) C₁₉H₂₉BrN₃O 395.36 4-Bromobenzyl, piperidine-piperazine Halogen bonding potential; balanced polarity
2-[4-(3-{[1-(4-Bromophenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol (347353-87-1) C₂₁H₂₆BrN₅O₂ 468.37 4-Nitrophenyl, aminoethyl-bromophenyl High polarity due to nitro group; higher molecular weight
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)piperazino]-1-ethanol (874834-85-2) C₁₃H₁₈N₄OS 278.37 Benzothiadiazolylmethyl Heterocyclic sulfur; lower molecular weight
2-[4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazino]-1-ethanol (2158-77-2) C₁₃H₁₅F₃N₂O₃ 304.27 2-Nitro-4-(trifluoromethyl)phenyl Enhanced lipophilicity from CF₃ group
2-(4-Benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime (551921-46-1) C₂₆H₂₈FN₃O 417.50 Benzhydryl, fluorophenyl, O-methyloxime Bulky substituents; potential CNS activity

Key Structural and Functional Differences

Halogen vs. Nitro Substituents :

  • The 4-bromobenzyl group in the target compound provides opportunities for halogen bonding, which is absent in the nitro-substituted analogue (347353-87-1) . Nitro groups increase polarity and may reduce membrane permeability compared to bromine.

Its lower molecular weight (278.37 g/mol) suggests improved solubility relative to the bulkier target compound.

Lipophilicity and Electron Effects: The trifluoromethyl group in 2158-77-2 significantly increases lipophilicity, which could enhance blood-brain barrier penetration compared to the target compound . Conversely, the ethanol moiety in the target compound improves aqueous solubility.

The target compound’s smaller substituents may offer a better balance of stability and absorption.

Research Implications

  • Biological Activity : While direct pharmacological data are unavailable in the provided evidence, structural analogs suggest the target compound may interact with GPCRs or enzymes requiring halogen or hydrogen bonding.
  • Synthetic Feasibility: Piperazine-ethanol derivatives like those in are often synthesized via nucleophilic substitution or reductive amination, implying scalable routes for the target compound .

Biological Activity

The compound 2-{4-[1-(4-bromobenzyl)-4-piperidyl]piperazino}-1-ethanol is a piperazine derivative that has gained attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₈H₂₃BrN₄O
  • Molecular Weight: 372.31 g/mol

This compound features a piperazine ring, which is known for its diverse biological activities, including antipsychotic and analgesic effects.

Antipsychotic Effects

Piperazine derivatives have been extensively studied for their antipsychotic properties. A study highlighted that similar compounds exhibit antagonistic activity at dopamine D2 receptors, which is crucial for managing psychotic disorders. This mechanism suggests that this compound may also possess similar therapeutic potential .

Analgesic Properties

Research indicates that piperazine derivatives can modulate pain pathways. For instance, compounds with structural similarities have shown efficacy in reducing pain responses in animal models, likely through the inhibition of cyclooxygenase (COX) enzymes and modulation of opioid receptors .

Antimicrobial Activity

Recent investigations into piperazine-based compounds have revealed significant antimicrobial properties. Studies demonstrated that these compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntipsychoticD2 receptor antagonism
AnalgesicCOX inhibition; opioid receptor modulation
AntimicrobialCell membrane disruption; metabolic pathway inhibition

Case Study: Antimicrobial Efficacy

A study conducted on various piperazine derivatives, including those structurally related to this compound, reported Minimum Inhibitory Concentration (MIC) values against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited MIC values as low as 32 µg/mL, demonstrating strong antibacterial potential .

Q & A

Basic: What are the established synthetic routes for synthesizing 2-{4-[1-(4-bromobenzyl)-4-piperidyl]piperazino}-1-ethanol?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-(4-bromobenzyl)-4-piperidone with piperazine derivatives under basic conditions (e.g., DCM with DIEA as a base) to form the piperazino-piperidyl core. Subsequent ethanolamine coupling may employ reagents like chloroethylamine followed by hydroxylation or direct substitution with 2-hydroxyethyl groups. Reaction optimization often requires inert atmospheres and controlled temperatures (40–60°C) to prevent bromobenzyl group degradation .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the piperazino-piperidyl backbone and bromobenzyl substituents. Aromatic protons (6.8–7.4 ppm) and piperidine/piperazine methylene signals (2.5–3.5 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ~462.2 for C19_{19}H27_{27}BrN4_4O) and isotopic patterns due to bromine .
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers. Pre-solubilization in DMSO (10 mM stock) followed by dilution in PBS (pH 7.4) is recommended for biological assays.
  • Stability : Susceptible to photodegradation due to the bromobenzyl group. Store lyophilized at -20°C under argon. Monitor stability via HPLC over 24-hour periods in intended assay buffers .

Advanced: How can researchers optimize reaction yields for the piperazino-piperidyl intermediate?

Methodological Answer:

  • Catalyst Screening : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to enhance aryl-piperazine bond formation.
  • Purification : Employ flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC (C18, 0.1% TFA modifier) to isolate intermediates.
  • Kinetic Studies : Vary temperature (40–80°C) and reaction time (12–48 hrs) to identify optimal conditions. Yields >70% are achievable with stoichiometric DIEA and excess piperazine .

Advanced: How to validate the purity and stability of this compound in long-term pharmacological studies?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–10) to identify degradation products via LC-MS.
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and compare HPLC chromatograms to baseline.
  • Bioanalytical Validation : Use LC-MS/MS to quantify compound levels in plasma or tissue homogenates, ensuring recovery rates >85% .

Advanced: How to resolve contradictory data in receptor binding assays involving this compound?

Methodological Answer:

  • Assay Replication : Use orthogonal methods (e.g., radioligand binding vs. SPR) to confirm affinity for targets like dopamine or serotonin receptors.
  • Buffer Optimization : Test varying pH (6.5–7.8) and ionic strengths to mitigate nonspecific binding.
  • Control Experiments : Include known agonists/antagonists (e.g., haloperidol for D2_2 receptors) to validate assay conditions .

Advanced: What computational approaches are suitable for predicting this compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., D3_3 receptors). Focus on piperazino-ethanolamine hydrogen bonding and bromobenzyl hydrophobic pockets.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • QSAR Modeling : Corinate substituent electronegativity (e.g., bromine) with bioactivity data to design analogs .

Advanced: How to assess the environmental impact of this compound during disposal?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC50_{50}) and algae (Raphidocelis subcapitata) growth inhibition.
  • Photolysis : Exclude UV degradation byproducts (e.g., debrominated derivatives) via LC-QTOF-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[1-(4-BROMOBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL
Reactant of Route 2
Reactant of Route 2
2-{4-[1-(4-BROMOBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL

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